molecular formula C35H48O3 B2628452 2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate CAS No. 346707-32-2

2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate

Cat. No.: B2628452
CAS No.: 346707-32-2
M. Wt: 516.766
InChI Key: NMUJJSSTFFRTKF-UHFFFAOYSA-N
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Description

“2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate” is a chemical compound with the molecular formula C35H48O3. It has an average mass of 516.754 Da and a monoisotopic mass of 516.360352 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 652.3±55.0 °C at 760 mmHg, and a flash point of 269.9±31.5 °C. It has 3 H bond acceptors, 0 H bond donors, and 13 freely rotating bonds. Its polar surface area is 43 Å2, and it has a molar volume of 506.8±3.0 cm3 .

Scientific Research Applications

  • Optical Storage and Polymer Science : A study by Meng et al. (1996) focused on the synthesis of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) and its copolymerization with other components. This research highlighted the potential of such compounds in optical storage applications, where their interactions produced shifts in absorption maxima and enabled photoinduced birefringence in films of all copolymers. This points to the role of these compounds in developing new materials for optical data storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

  • Liquid Crystals and Material Science : In a study by Kelly and Buchecker (1988), various phenyl benzoates incorporating a trans-4-pentylcyclohexyl moiety were synthesized. This research provided insights into the synthesis and properties of these compounds, particularly their liquid-crystal transition temperatures and enthalpies of fusion. Such studies are crucial in the field of material science, especially in developing new liquid crystalline materials (Kelly & Buchecker, 1988).

  • Advanced Polymers : Bracon et al. (2000) synthesized a series of monomers, including 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, which are precursors to side chain liquid crystalline polysiloxanes. These compounds displayed high smectogen properties and varied in their thermotropic polymorphism based on the nature of the rigid mesogenic core. This research is pivotal in the development of advanced polymers with specific thermal and optical properties (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

  • Chemical Reactions and Mechanisms : Jackson and Waring (1990) explored the reactions of 4-benzoyl-4-methylcyclohexa-2,5-dienone in acids, leading to insights into the mechanisms of retro-Fries rearrangements. This study contributes to the broader understanding of chemical reaction mechanisms, particularly in the context of acyl migration and cleavage processes in phenols (Jackson & Waring, 1990).

Future Directions

The future directions for the study of “2-Oxo-2-(4-(4-propylcyclohexyl)phenyl)ethyl 4-(4-pentylcyclohexyl)benzoate” could involve more detailed investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. This could lead to a better understanding of its properties and potential applications .

Properties

IUPAC Name

[2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl] 4-(4-pentylcyclohexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48O3/c1-3-5-6-8-27-11-15-29(16-12-27)31-19-23-33(24-20-31)35(37)38-25-34(36)32-21-17-30(18-22-32)28-13-9-26(7-4-2)10-14-28/h17-24,26-29H,3-16,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUJJSSTFFRTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4CCC(CC4)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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